Unii-85E1SB2uxo

説明

UNII-85E1SB2UXO, identified by its CAS number 86-55-5, is a naphthalene-derived carboxylic acid with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol. It is also known as naphthalene-1-carboxylic acid and exhibits high molecular polarity and moderate solubility in aqueous solutions (0.0745 mg/mL) . Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): 2.4 (consensus value)

- Log S (ESOL solubility): -3.36

- BBB permeability: Yes

- Synthetic accessibility score: 1.0 (indicating straightforward synthesis)

The compound is synthesized via methods involving cesium carbonate, silica gel, and dichloromethane under reflux conditions, achieving yields up to 86% .

特性

CAS番号 |

122575-28-4 |

|---|---|

分子式 |

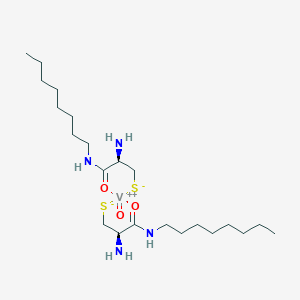

C22H46N4O3S2V |

分子量 |

529.7 g/mol |

IUPAC名 |

(2R)-2-amino-3-(octylamino)-3-oxopropane-1-thiolate;oxovanadium(2+) |

InChI |

InChI=1S/2C11H24N2OS.O.V/c2*1-2-3-4-5-6-7-8-13-11(14)10(12)9-15;;/h2*10,15H,2-9,12H2,1H3,(H,13,14);;/q;;;+2/p-2/t2*10-;;/m00../s1 |

InChIキー |

JOBIFMUBWMXUJJ-XFMZQWNHSA-L |

SMILES |

CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |

異性体SMILES |

CCCCCCCCNC(=O)[C@H](C[S-])N.CCCCCCCCNC(=O)[C@H](C[S-])N.O=[V+2] |

正規SMILES |

CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |

製品の起源 |

United States |

類似化合物との比較

Naphthalene-2-Carboxylic Acid (CAS 93-09-4)

Structural Similarities:

- Both compounds share the naphthalene backbone and a carboxylic acid functional group.

- Molecular formula: C₁₁H₈O₂ (identical to UNII-85E1SB2UXO).

Key Differences:

| Property | This compound (1-Carboxylic Acid) | Naphthalene-2-Carboxylic Acid |

|---|---|---|

| Log Po/w | 2.4 | 2.8 |

| Solubility (mg/mL) | 0.0745 | 0.098 |

| Synthetic Yield | 86% | 78% |

| CYP Inhibition | None | Moderate |

The positional isomerism of the carboxylic acid group on the naphthalene ring leads to differences in hydrophobicity and metabolic interactions. The 1-carboxylic acid isomer (this compound) exhibits lower Log P and solubility, suggesting reduced lipid membrane permeability compared to the 2-carboxylic acid derivative .

Benzoic Acid (CAS 65-85-0)

Functional Similarities:

- Both are aromatic carboxylic acids with applications in preservatives and intermediate synthesis.

Key Differences:

| Property | This compound | Benzoic Acid |

|---|---|---|

| Molecular Weight | 172.18 g/mol | 122.12 g/mol |

| Log Po/w | 2.4 | 1.87 |

| Solubility (mg/mL) | 0.0745 | 3.4 |

| Synthetic Complexity | Moderate | Simple (direct oxidation) |

Comparison with Functionally Similar Compounds

1-Naphthoic Acid (CAS 86-48-6)

Functional Similarities:

- Used as a ligand in coordination chemistry and fluorescence materials.

Key Differences:

| Property | This compound | 1-Naphthoic Acid |

|---|---|---|

| Fluorescence Yield | Low | High |

| Metal Binding | Weak | Strong (e.g., Eu³⁺ complexes) |

| Thermal Stability | <200°C | >250°C |

This compound lacks the strong luminescent properties of 1-naphthoic acid due to differences in electronic transitions and metal-ion coordination efficiency .

Critical Analysis of Research Limitations

Available data on this compound are primarily derived from computational predictions (e.g., Log P, solubility) and small-scale synthesis studies . Direct experimental comparisons with analogs like naphthalene-2-carboxylic acid are sparse, and biological activity data (e.g., toxicity, efficacy) are absent. Further studies are needed to validate its industrial applicability and optimize synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。